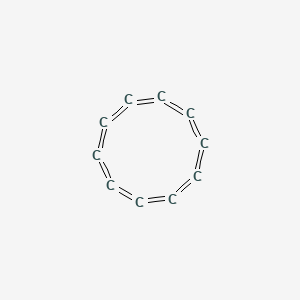

Cyclodeca-1,3,5,7,9-pentayne

Description

Structure

3D Structure

Properties

CAS No. |

112927-32-9 |

|---|---|

Molecular Formula |

C10 |

Molecular Weight |

120.11 g/mol |

InChI |

InChI=1S/C10/c1-2-4-6-8-10-9-7-5-3-1 |

InChI Key |

WECCCDDGRWMKBX-UHFFFAOYSA-N |

Canonical SMILES |

C=1=C=C=C=C=C=C=C=C=C1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Cyclodeca 1,3,5,7,9 Pentayne

Electronic Structure and Bonding Analysis

Theoretical studies, particularly those employing density functional theory (DFT), have been pivotal in elucidating the electronic nature of cyclodeca-1,3,5,7,9-pentayne. These investigations reveal a structure and bonding pattern that deviates significantly from a simple model of alternating single and triple bonds.

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of this compound. The interaction of the p-orbitals on the sp-hybridized carbon atoms leads to a set of delocalized π molecular orbitals. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Computational studies on cyclo[n]carbons have shown that cyclo arxiv.orgcarbon possesses a notably large HOMO-LUMO gap compared to other members of the series, such as cyclo acs.orgcarbon and the experimentally isolated cyclo vaia.comcarbon. arxiv.org A larger gap suggests higher kinetic stability, as more energy is required to excite an electron from the HOMO to the LUMO. arxiv.org For cyclo arxiv.orgcarbon, the HOMO energy is lower (indicating greater difficulty in ionization) and the LUMO energy is higher (indicating greater difficulty in accepting an electron) relative to larger cyclocarbons, rendering it more chemically inert. arxiv.org The distribution of the HOMO in cyclo arxiv.orgcarbon is distinct from that of larger cyclocarbons and contributes to its significant electronic stability. arxiv.org

| Compound | Key Electronic Feature | Implication |

|---|---|---|

| This compound (Cyclo arxiv.orgcarbon) | Large HOMO-LUMO gap | High kinetic stability, chemically inert |

| Cyclo acs.orgcarbon | Smaller HOMO-LUMO gap than C₁₀ | More reactive than C₁₀ |

| Cyclo vaia.comcarbon | Smaller HOMO-LUMO gap than C₁₀ | More reactive than C₁₀ |

The structure of this compound, with its continuous ring of sp-hybridized carbons, provides a unique framework for electron delocalization. Unlike aromatic systems based on sp²-hybridized carbons (like benzene), which have a single π-system above and below the molecular plane, cyclocarbons possess two orthogonal π-systems. arxiv.org

One π-system is formed by the overlap of p-orbitals lying within the plane of the ring (in-plane), while the second is formed from p-orbitals oriented perpendicular to the ring's plane (out-of-plane). arxiv.org Each of these systems constitutes a continuous, cyclic pathway for electron conjugation. This "dual" or three-dimensional conjugation is a hallmark of cyclocarbons. In cyclo arxiv.orgcarbon, theoretical calculations show that there are 20 π-electrons in total, which are distributed between these two perpendicular delocalized π-orbitals, with 10 electrons occupying each system. arxiv.org This extensive delocalization is a primary factor governing the molecule's electronic properties and stability.

In linear polyynes and some cyclic polyenes, a distinct pattern of alternating short (triple) and long (single) carbon-carbon bonds, known as bond length alternation (BLA), is observed. royalsocietypublishing.orgnih.gov The degree of BLA is a direct measure of π-electron localization; high BLA indicates more localized, distinct single and triple bonds, while low or zero BLA signifies strong delocalization, leading to bonds of intermediate and more uniform length.

Strikingly, computational studies predict that the lowest energy structure of this compound does not exhibit bond length alternation. arxiv.org Instead, all ten carbon-carbon bond lengths are calculated to be equal, suggesting a cumulenic-type bonding structure rather than a polyynic one. arxiv.org This finding points towards a very high degree of electron delocalization around the ring, where the distinction between single and triple bonds is completely blurred. The calculated bond length is intermediate between that of a typical C-C single bond, C=C double bond, and C≡C triple bond.

| Bond Type | Typical Bond Length (Å) | Calculated C-C Bond Length in Cyclo arxiv.orgcarbon (Å) |

|---|---|---|

| C-C Single Bond | ~1.54 | ~1.32 (equal bond lengths) arxiv.org |

| C=C Double Bond | ~1.34 | |

| C≡C Triple Bond | ~1.20 |

Aromaticity and Antiaromaticity Assessment

Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar, conjugated molecules. The assessment of aromaticity in a novel system like this compound requires moving beyond simple rules and employing sophisticated computational analyses.

Hückel's rule is a foundational principle for determining aromaticity in monocyclic, planar systems with sp²-hybridized atoms. wikipedia.orglibretexts.org It states that a system is aromatic if it possesses 4n+2 π-electrons, where 'n' is a non-negative integer. byjus.comjove.com Applying this rule to this compound is not straightforward due to the sp-hybridization of its carbon atoms and its resulting dual π-system.

However, a more nuanced application of Hückel's rule can be used by considering the two perpendicular π-systems independently. arxiv.org Computational analysis reveals that cyclo arxiv.orgcarbon has ten π-electrons in its in-plane orbital system and ten π-electrons in its out-of-plane orbital system. arxiv.org In both cases, the electron count is 10, which satisfies the 4n+2 rule for n=2. This fulfillment of the aromaticity criterion in two orthogonal dimensions suggests that cyclo arxiv.orgcarbon exhibits a unique form of "dual aromaticity," contributing significantly to its predicted high stability. arxiv.org This contrasts with its isomer, cyclodeca-1,3,5,7,9-pentaene ( arxiv.organnulene), which, despite having 10 π-electrons, is non-aromatic because ring strain and steric hindrance prevent it from adopting a planar conformation. wikipedia.orgsaskoer.ca

| π-System in Cyclo arxiv.orgcarbon | π-Electron Count | Hückel's Rule (4n+2) | Aromaticity Status |

|---|---|---|---|

| In-Plane | 10 arxiv.org | Satisfied (n=2) | Aromatic |

| Out-of-Plane | 10 arxiv.org | Satisfied (n=2) | Aromatic |

To provide a more quantitative measure of aromaticity, computational chemists use various indices. Two of the most common are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA (Harmonic Oscillator Model of Aromaticity): This index is based on the molecule's geometry, specifically the degree of bond length alternation. nih.gov HOMA values range from negative values for antiaromatic compounds to a maximum of 1 for a fully aromatic system like benzene, where bond lengths are equalized. researchgate.net Given the computational prediction that cyclo arxiv.orgcarbon has equal bond lengths, its HOMA value would be expected to be high and close to 1, indicating strong aromatic character. arxiv.org

NICS (Nucleus-Independent Chemical Shift): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of a ring and computing its magnetic shielding. masterorganicchemistry.com Aromatic compounds sustain a diatropic ring current in a magnetic field, leading to strong shielding and a negative NICS value at the ring center. Antiaromatic compounds exhibit a paratropic current and positive NICS values. Based on its electronic structure and predicted stability, cyclo arxiv.orgcarbon is expected to have a significantly negative NICS value, which would provide further quantitative evidence for its aromaticity.

Magnetic Susceptibility Exaltation and Ring Currents in Hypothetical Structures

Computational studies are crucial in predicting the magnetic properties of hypothetical molecules like this compound. One key indicator of aromaticity is the magnetic susceptibility exaltation, which reflects the extent of electron delocalization in a cyclic system. Aromatic compounds exhibit a diamagnetic ring current when placed in an external magnetic field, a phenomenon that can be computationally probed. masterorganicchemistry.com For this compound, theoretical calculations suggest the presence of significant ring currents, a hallmark of aromatic character. arxiv.org

These calculations often involve methods like Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. masterorganicchemistry.comresearchgate.net Negative NICS values are indicative of a diatropic ring current and, consequently, aromaticity. In the case of this compound, also known as cyclo diva-portal.orgcarbon, theoretical studies have shown that it possesses two perpendicular delocalized π-systems, one in-plane and one out-of-plane. arxiv.org Both of these π-systems contain 10 electrons, conforming to Hückel's 4n+2 rule for aromaticity (with n=2). arxiv.org This "double aromaticity" contributes to its predicted stability. arxiv.orgdiva-portal.orgacs.org

The calculated magnetic properties are highly dependent on the computational method employed. Density Functional Theory (DFT) and ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) are commonly used to predict these properties. diva-portal.orgacs.org

Conformational Landscape and Strain Energy Analysis

The geometry and stability of this compound are heavily influenced by ring strain. The analysis of its conformational landscape reveals the interplay between the drive for planarity to maximize aromatic stabilization and the inherent strain of a ten-membered ring.

Planarity and Deviations from Ideal Geometry due to Ring Strain

While a planar structure is ideal for maximizing π-orbital overlap and aromaticity, it is not always geometrically feasible for annulenes. saskoer.ca For the related diva-portal.organnulene (cyclodeca-1,3,5,7,9-pentaene), a planar conformation introduces significant angle strain, as the internal angles of a regular decagon (144°) deviate substantially from the ideal 120° for sp² hybridized carbons. saskoer.ca This leads to non-planar, bent conformations. saskoer.ca

In contrast, theoretical studies on this compound (cyclo diva-portal.orgcarbon), which consists of sp-hybridized carbons, predict a more planar structure. arxiv.org However, even in this case, a perfect D10h symmetry (a regular decagon) is a transition state, while the global minimum is a D5h pentagon-like structure due to the second-order Jahn-Teller effect. acs.org This distortion from a perfect decagon helps to relieve some strain.

Transannular Interactions and Their Energetic Implications

Transannular interactions, which are steric clashes between atoms across the ring, can significantly destabilize a cyclic molecule. In some isomers of diva-portal.organnulene, the inward-pointing hydrogen atoms lead to severe steric repulsion, forcing the molecule out of planarity. masterorganicchemistry.comlibretexts.org

Isomeric Forms and Their Relative Stabilities

Computational chemistry allows for the exploration of various isomeric forms of a molecule and the determination of their relative stabilities. For diva-portal.organnulene, several isomers have been studied, with the nonplanar trans,cis,cis,cis,cis isomer being the most stable. wikipedia.org

For this compound, theoretical calculations have focused on the cyclic structure. However, other isomeric forms could potentially exist. The relative stabilities of these isomers would be determined by a combination of factors, including ring strain, aromaticity, and the nature of the chemical bonds (single, double, or triple).

Interactive Data Table: Calculated Properties of Cyclo diva-portal.orgcarbon

| Property | Value | Computational Method | Reference |

| Symmetry (Ground State) | D5h | τHCTH/cc-pVQZ | acs.org |

| Symmetry (Transition State) | D10h | τHCTH/cc-pVQZ | acs.org |

| Electronic Energy Difference (D10h - D5h) | 812 cm⁻¹ | High-level benchmark | acs.org |

| Mayer Bond Order (adjacent carbons) | 1.78 | Not Specified | arxiv.org |

| Number of π-electrons (in-plane) | 10 | Not Specified | arxiv.org |

| Number of π-electrons (out-of-plane) | 10 | Not Specified | arxiv.org |

Reaction Pathway Prediction and Mechanistic Studies through Computational Chemistry

Computational chemistry is a powerful tool for predicting reaction pathways and elucidating reaction mechanisms that are difficult or impossible to study experimentally. For highly reactive species like this compound, these theoretical investigations provide invaluable insights into their chemical behavior.

For instance, studies on related enediyne systems, such as cyclodeca-1,5-diyn-3-ene, have used computational methods to explore cycloaromatization reactions that proceed through p-benzyne diradical intermediates. acs.org These studies have shown that the reaction is first-order in the enediyne and zero-order in nucleophiles, providing crucial mechanistic details. acs.org

In the context of this compound, computational studies could predict its reactivity towards various reagents, potential dimerization or polymerization pathways, and the mechanisms of these transformations. For example, theoretical models can be used to investigate its behavior in Diels-Alder reactions or its potential to act as a ligand in organometallic complexes. researchgate.net The high reactivity of cyclocarbons has been a significant challenge for their synthesis and characterization in the condensed phase, making computational predictions of their reaction pathways particularly important. researchgate.net

Spectroscopic Characterization Techniques for Highly Unsaturated Cyclic Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Aromaticity Probing

NMR spectroscopy serves as a powerful tool for probing the electronic structure and aromaticity of cyclic conjugated systems. masterorganicchemistry.com For cyclo[n]carbons, it provides critical insights into the magnetic properties arising from delocalized π-electrons. acs.orgnih.gov

Proton (¹H) NMR spectroscopy is not applicable to the direct study of cyclodeca-1,3,5,7,9-pentayne as the molecule is a carbon allotrope and contains no hydrogen atoms.

The ¹³C NMR spectrum of this compound is predicted to be heavily influenced by its electronic structure, specifically its aromaticity. Cyclo[n]carbons can exhibit "double aromaticity," with two perpendicular delocalized π-electron systems. acs.orgdiva-portal.org According to Hückel's rule, with n=10, C₁₀ is a (4k+2) system (where k=2) and is therefore predicted to be doubly aromatic. researchgate.netnih.gov

Aromaticity can be computationally probed using methods like Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. masterorganicchemistry.com Aromatic compounds induce a diatropic ring current, resulting in negative NICS values (increased shielding), while anti-aromatic compounds induce a paratropic current and have positive NICS values. Theoretical calculations for C₁₀ confirm its aromatic character with significant negative NICS values. arxiv.org For instance, cyclo diva-portal.orgcarbon, a (4k) system, is confirmed to be anti-aromatic and would show positive NICS values. chemrxiv.org The degree of aromaticity, and thus the expected ¹³C NMR chemical shifts, varies with ring size, with calculations suggesting C₁₄ is more aromatic than C₁₀ or C₁₈. acs.orgarxiv.org

| Cyclo[n]carbon | n | Hückel Rule | Predicted Aromaticity | Calculated NICS Value (ppm) arxiv.org |

|---|---|---|---|---|

| Cyclo polimi.itcarbon | 10 | 4k+2 | Aromatic | -29.45 |

| Cyclo acs.orgcarbon | 14 | 4k+2 | Aromatic | -32.12 |

| Cyclo acs.orgcarbon | 18 | 4k+2 | Aromatic | -16.67 |

Given the high reactivity of C₁₀, conventional solution-state NMR is not feasible. Characterization would necessitate advanced techniques, particularly solid-state NMR (ssNMR). mst.edupreprints.org ssNMR is indispensable for obtaining atomic-level structural and dynamic information from solid-phase samples where molecular tumbling is restricted. mst.edupreprints.org Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and achieve high-resolution spectra for solid samples. mst.edupreprints.org The structural integrity of complex carbon materials and polymers has been successfully investigated using methods like Cross-Polarization Magic Angle Spinning (CPMAS). researchgate.netiastate.edu Should a stable derivative of C₁₀ be synthesized, 2D NMR techniques would be crucial for providing unambiguous confirmation of its cyclic structure by establishing through-bond connectivities. iastate.edu

Vibrational Spectroscopy (Infrared and Raman) for Identification of Triple Bonds and Ring Vibrations

Vibrational spectroscopy provides direct evidence of the bonding within molecules. For highly unsaturated systems like polyynes and cyclo[n]carbons, it is particularly useful for identifying the characteristic vibrations of carbon-carbon triple bonds.

The most prominent feature in the Raman spectra of sp-carbon chains is an intense peak corresponding to the collective stretching of the conjugated C≡C bonds, often referred to as the Effective Conjugation Coordinate (ECC) mode. polimi.it This peak typically appears in the 1800-2200 cm⁻¹ spectral region. polimi.itnih.gov Its exact frequency is sensitive to the length of the conjugated system, generally decreasing as the number of alkyne units increases. nih.gov

Theoretical calculations for C₁₀ predict a high-frequency vibrational mode around 2025 cm⁻¹, which corresponds to the in-plane ring alternation mode. nih.gov Other calculations predict vibrational modes for various cyclo[n]carbons, providing a basis for their identification. acs.orgnih.gov In addition to the high-frequency stretching modes, lower-frequency bending modes, predicted for polyynes around 450-500 cm⁻¹, would also be expected for the cyclic structure. arxiv.org

| Compound Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Linear Polyynes | Collective C≡C Stretch (ECC) | 1800 - 2200 polimi.itacs.orgnih.gov | Raman |

| Cyclo polimi.itcarbon (Theoretical) | In-plane C=C Stretch | ~2025 nih.gov | Raman/IR |

| Linear Polyynes (Theoretical) | C−C≡C Bending | ~500 arxiv.org | Raman |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental technique for confirming the molecular mass of a compound and investigating its stability and decomposition pathways. wikipedia.org

For this compound (C₁₀), the monoisotopic molecular mass is 120.000000 Da. Its detection would provide definitive proof of its formation.

The fragmentation behavior of such an unsaturated, cyclic molecule under ionization would yield insights into its structure. In mass spectrometry experiments involving linear polyynes, laser desorption/ionization can induce cross-linking and oligomerization in addition to fragmentation. acs.orgaip.org For a bare ring like C₁₀, fragmentation would likely proceed via pathways that break the strained ring system. A plausible fragmentation pattern, analogous to that of other sp-hybridized carbon structures, would be the sequential loss of C₂ units. wikipedia.org The observation of a strong molecular ion peak (M⁺) would indicate a relatively stable structure under the specific ionization conditions. acs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly sensitive to the extent of π-conjugation. libretexts.org Molecules with extensive conjugated systems, like C₁₀, are expected to absorb light in the UV or visible region. libretexts.org

The absorption wavelength is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgirjweb.com As the extent of conjugation increases, the HOMO-LUMO gap generally decreases, leading to a red-shift (a shift to longer wavelengths) in the maximum absorption (λₘₐₓ). libretexts.org

Theoretical studies on cyclo[n]carbons predict their optical absorption spectra. arxiv.org For C₁₀, C₁₄, and C₁₈, the main excitation peaks are expected to red-shift as the ring size increases, corresponding to a decrease in the energy of the electronic transition. arxiv.org The HOMO-LUMO gap for C₁₀ has been calculated to be approximately 3.9 eV. nih.gov This is consistent with the trends seen in linear polyenes, where longer chains have smaller energy gaps and absorb at longer wavelengths. libretexts.org

| Conjugated System | Number of Conjugated Bonds | λₘₐₓ (nm) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Ethene (C₂) | 1 (π) | ~165 pearson.com | ~7.5 pearson.com |

| 1,3-Butadiene (C₄) | 2 (π) | 217 libretexts.org | ~5.7 pearson.com |

| 1,3,5-Hexatriene (C₆) | 3 (π) | 258 libretexts.org | ~4.6 pearson.com |

| Cyclo polimi.itcarbon (C₁₀) (Theoretical) | 10 (π) | Predicted in UV region arxiv.org | ~3.9 nih.gov |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives or stabilized forms)

The inherent instability of this compound, a member of the cyclo[n]carbon family, has precluded its isolation as a stable solid at room temperature, and consequently, a direct single-crystal X-ray diffraction analysis of the molecule itself has not been accomplished. However, the principles of X-ray crystallography have been instrumental in elucidating the solid-state structures of stabilized derivatives and precursors, which in turn provide critical insights into the geometry and bonding of these highly unsaturated cyclic systems.

The strategy to surmount the challenge of characterizing these ephemeral molecules often involves the synthesis of larger, more stable precursor molecules. These precursors are designed to yield the desired cyclocarbon through specific reactions, such as retro-Diels-Alder reactions or dehalogenation. The solid-state structure of these precursors can be meticulously determined by X-ray crystallography, offering a glimpse into the constrained geometry that the cyclocarbon will inherit.

An exemplary case is the synthesis and characterization of a precursor to cyclo rsc.orgcarbon (C18). Researchers successfully determined the X-ray crystal structure of this direct precursor, providing concrete structural evidence for the generation of an all-carbon molecule from a well-defined organic precursor. acs.org The analysis of laser flash heating experiments on this precursor, coupled with time-of-flight mass spectroscopy, revealed a sequence of retro-Diels-Alder reactions that led to C18 as the predominant fragmentation product. acs.org

More recently, on-surface synthesis techniques have enabled the generation and characterization of cyclo researchgate.netcarbon and cyclo retsch.comcarbon. researchgate.netresearchgate.net These methods involve the use of precursors like fully chlorinated naphthalene (B1677914) (C10Cl8) and anthracene (B1667546) (C14Cl10). researchgate.netresearchgate.net While the final cyclocarbons were characterized by scanning probe microscopy on a surface, the ability to obtain and handle these precursors as crystalline solids allows for their structural verification by X-ray diffraction, ensuring the correct stoichiometry and connectivity before the final on-surface synthesis.

The power of X-ray crystallography also lies in its ability to reveal the intricate details of intermolecular interactions and packing in the solid state. For various organic derivatives, including those with complex cyclic frameworks, X-ray diffraction has been used to understand how subtle changes in molecular structure can lead to vastly different crystal packing arrangements. rsc.orgbeilstein-journals.org This is crucial for designing materials with specific solid-state properties.

In the context of highly unsaturated systems, understanding the crystal packing is paramount. The close approach of reactive π-systems in the solid state can lead to polymerization or other reactions, which is a significant challenge for the isolation of compounds like this compound. By studying the crystal structures of stabilized derivatives, researchers can gain insights into the steric and electronic factors that govern crystal packing and potentially devise strategies to isolate more complex and unstable cyclic polyynes.

The data obtained from X-ray crystallography, such as precise bond lengths and angles, are also essential for benchmarking theoretical calculations. researchgate.net Computational studies are a primary tool for predicting the structures and properties of highly unstable molecules like cyclocarbons. acs.orgarxiv.org Experimental crystallographic data from related, stable compounds provide a critical reality check for the theoretical models, enhancing their predictive accuracy for the more elusive members of the family.

While a crystal structure of this compound remains a significant future challenge, the application of X-ray crystallography to its precursors and stabilized derivatives is an indispensable tool. It provides the foundational structural data necessary to understand the chemistry of these fascinating molecules and to guide future synthetic efforts toward their isolation and characterization.

Crystallographic Data for a Related Cyclic Compound

The following table presents crystallographic data for 1,6-dithiacyclodeca-cis-3,cis-8-diene, a ten-membered ring system, which provides some insight into the structural parameters of a cyclodecane (B1584694) framework. researchgate.net

| Compound | 1,6-dithiacyclodeca-cis-3,cis-8-diene |

| Molecular Formula | C8H12S2 |

| Molecular Weight | 172.31 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Cmca |

| Unit Cell Dimensions | |

| a | 13.5706(6) Å |

| b | 7.5329(4) Å |

| c | 8.4303(4) Å |

| Volume | 861.80(7) ų |

| Z | 4 |

| Selected Bond Lengths (Å) | |

| S1—C1 | 1.8177(18) |

| C2═C2 | 1.333(3) |

| Selected Bond Angles (°) | |

| C1—S1—C1 | 101.52(11) |

| C2═C2—C1 | 127.18(9) |

| Selected Torsion Angles (°) | |

| C1—S1—C1—C2 | -59.88(11) |

| S1—C1—C2═C2 | 122.76(9) |

Reactivity and Mechanistic Studies of Cyclodeca 1,3,5,7,9 Pentayne

Pericyclic Reactions and Thermal Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are anticipated to be significant pathways for the transformation of the highly strained Cyclodeca-1,3,5,7,9-pentayne. Thermal activation is expected to readily induce profound changes in its molecular architecture.

Valence Isomerization Pathways and Equilibrium Dynamics

Valence isomerization, the interconversion of constitutional isomers through pericyclic reactions, is a probable fate for this compound. The high degree of unsaturation and ring strain would likely drive the molecule to rearrange into more stable isomers. Computational studies on related, less unsaturated cyclic systems, such as cyclooctatetraene (B1213319) and its derivatives, have shown that valence isomerization is a common process. For this compound, potential valence isomers could include bicyclic or even more complex polycyclic structures formed through intramolecular cyclizations.

The equilibrium dynamics between this compound and its valence isomers are expected to be heavily influenced by the subtle balance between the relief of ring strain and the loss of π-conjugation. High-level quantum mechanical calculations would be necessary to predict the relative energies of the different isomers and the transition states connecting them, thus providing insight into the likely equilibrium composition under thermal conditions.

Cycloaromatization Reactions, including Bergman-Type Cyclizations, and their Derivatives

Given the presence of multiple enediyne-like fragments within its structure, this compound is a prime candidate for cycloaromatization reactions. The Bergman cyclization, a well-studied thermal reaction of enediynes, leads to the formation of a highly reactive p-benzyne diradical. In the case of this compound, multiple Bergman-type cyclizations could potentially occur, leading to a cascade of reactions.

The proximity of the multiple triple bonds within the ten-membered ring is expected to significantly lower the activation barrier for these cyclizations compared to acyclic polyynes. Theoretical studies on related cyclic enediynes have demonstrated that ring strain can dramatically facilitate the Bergman cyclization, allowing it to proceed at or even below room temperature. It is conceivable that this compound could undergo a series of cycloaromatizations, ultimately leading to the formation of polycyclic aromatic hydrocarbons or their diradical precursors.

Diradical Intermediates and their Computational and Spectroscopic Characterization

Advanced computational methods, such as multireference calculations (e.g., CASSCF), are essential for accurately describing the electronic structure of these open-shell species. These calculations can provide information on the geometry, spin state (singlet vs. triplet), and energetic stability of the diradical intermediates. Furthermore, computational spectroscopy can predict key spectroscopic signatures, such as electron spin resonance (ESR) parameters and UV-Vis absorption spectra, which would be invaluable for guiding future experimental attempts at their detection.

Addition Reactions to Multiple Triple Bonds

The numerous triple bonds in this compound present multiple sites for addition reactions. Reagents that typically add across carbon-carbon triple bonds, such as halogens, hydrogen halides, and hydrogen, would be expected to react readily with this molecule. The high degree of unsaturation suggests that the molecule could undergo multiple addition reactions, potentially leading to a complex mixture of products.

The regioselectivity and stereoselectivity of these addition reactions would be influenced by the unique electronic and steric environment of the cyclic polyyne. Computational modeling can be employed to predict the preferred sites of attack and the stereochemical outcomes of these additions.

Cycloaddition Reactions with External Reagents (e.g., Diels-Alder type transformations)

The triple bonds of this compound can also act as dienophiles or diynes in cycloaddition reactions. In particular, the hexadehydro-Diels-Alder reaction, where a diyne reacts with a dienophile, is a relevant pathway. Given the presence of multiple diyne units within the structure, this compound could potentially undergo sequential Diels-Alder reactions with suitable dienes, leading to the rapid construction of complex polycyclic frameworks.

The reactivity of the triple bonds as dienophiles would be enhanced by the ring strain. Theoretical studies on the Diels-Alder reactions of polyynes suggest that their reactivity increases with chain length, a factor that would be amplified by the cyclic nature of this compound. The feasibility and selectivity of such reactions would depend on the nature of the external reagent and the specific reaction conditions.

Electrophilic and Nucleophilic Reactivity Profiles

The electron-rich nature of the multiple π-systems in this compound makes it susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Attack: The high electron density of the triple bonds suggests that they would be readily attacked by electrophiles. This could initiate a cascade of reactions, including addition and rearrangement pathways. Computational studies can map the molecular electrostatic potential to identify the most electron-rich regions and likely sites of initial electrophilic attack.

Nucleophilic Attack: While less common for simple alkynes, nucleophilic attack on the triple bonds of this compound may be facilitated by the significant ring strain. The strain can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the alkyne carbons more susceptible to nucleophilic addition. Furthermore, the formation of diradical intermediates through cycloaromatization can create highly electrophilic centers that would readily react with nucleophiles.

Advanced Materials Science Perspectives

Potential for Carbon-Rich Materials Development and Architectures

The unique geometry and high energy state of Cyclodeca-1,3,5,7,9-pentayne make it a compelling synthon for the bottom-up construction of novel carbon allotropes and carbon-rich architectures. Its potential lies in its ability to act as a well-defined, rigid, and highly unsaturated molecular unit.

Theoretical investigations propose that C₁₀ rings could serve as a primary constituent in the formation of two-dimensional carbon networks known as graphynes. Specifically, the dimensions and valency of the C₁₀ ring align perfectly with the pore structures required for certain graphyne and graphdiyne lattices. In these theoretical models, C₁₀ units would be linked by acetylenic or diacetylenic rods, creating a 2D sheet with intrinsic porosity and a combination of sp- and sp²-hybridized carbon atoms. The resulting materials are predicted to have highly anisotropic electronic properties and tunable band gaps, making them suitable for applications in electronics and filtration membranes.

Furthermore, the high strain energy inherent in the C₁₀ ring is a significant thermodynamic driving force. This stored energy could be harnessed in strain-release polymerization reactions. Under specific conditions (e.g., catalytic activation, pressure, or temperature), the rings could be induced to open and polymerize into novel one-dimensional carbon chains or cross-linked three-dimensional networks. These materials would be distinct from traditional polymers, potentially exhibiting properties of carbyne, the theoretical one-dimensional allotrope of carbon.

Finally, the C₁₀ framework is amenable to chemical functionalization or heteroatomic substitution (doping). Attaching functional groups to the ring or replacing carbon atoms with elements like boron or nitrogen could precisely tune its electronic characteristics and control its self-assembly into larger, ordered superstructures. This approach could lead to the development of bespoke materials with tailored optical, electronic, and catalytic properties.

| Property | This compound (C₁₀) | Graphene | Graphyne (Typical) | Carbyne (Linear) |

| Primary Hybridization | sp | sp² | sp, sp² | sp |

| Dimensionality | 0D (Molecular Unit) | 2D | 2D | 1D |

| Calculated Band Gap | Variable (structure dependent) | 0 eV (Zero-gap semiconductor) | ~0.5 - 1.2 eV (Semiconductor) | ~1.8 - 2.2 eV (Semiconductor) |

| Structural Motif | Strained 10-membered ring | Honeycomb lattice | Porous lattice with acetylenic linkers | Linear atomic chain |

| Potential Role | Building block, synthon | Conductive sheet, barrier | Tunable semiconductor, filter | Ultimate molecular wire |

Note: Data for C₁₀, Graphyne, and Carbyne are based on theoretical calculations and may vary between different computational models.

Integration into Conjugated Polymer Systems with Unique Electronic Properties

When integrated directly into a polymer backbone, the C₁₀ ring would act as a unique conjugated macrocycle, enforcing a rigid, co-planar segment within the polymer chain. This structural rigidity can prevent torsional disorders that typically disrupt π-conjugation in flexible polymers, leading to a more effective delocalization of electrons along the backbone. This enhanced delocalization is predicted to cause a significant bathochromic (red) shift in the polymer's absorption spectrum and, critically, a reduction in its HOMO-LUMO energy gap. By carefully controlling the concentration and placement of C₁₀ units, chemists could precisely engineer the band gap of polymers for specific applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Theoretical studies on oligomers containing C₁₀ units suggest that the ring can act as a strong electron-accepting moiety due to its high electron affinity, a consequence of the sp-hybridized carbons. When copolymerized with electron-donating monomers, this would create a donor-acceptor (D-A) polymer architecture. Such D-A systems are highly sought after as they promote intramolecular charge transfer upon photoexcitation, which is a key process for efficient charge separation in organic solar cells.

Beyond backbone integration, C₁₀ rings could be used as cross-linking agents to create 2D or 3D polymer networks. These networks would possess a highly ordered, porous structure with continuous π-conjugation throughout all dimensions, potentially enabling isotropic charge transport, a significant improvement over the typically anisotropic transport in linear polymer films.

| Polymer System | Description | Calculated HOMO-LUMO Gap (eV) | Predicted Primary Effect |

| Oligo(acetylene) | A simple linear conjugated oligomer (reference) | ~2.5 eV | Baseline conjugation |

| Oligo(acetylene) with C₁₀ unit in backbone | C₁₀ ring inserted into the main chain | ~1.9 eV | Band gap reduction, enhanced rigidity |

| Oligo(phenylene) with pendant C₁₀ unit | C₁₀ ring attached as a side group | ~2.8 eV | Introduction of acceptor state, modified absorption |

| C₁₀-linked Polymer Network | Polymer chains cross-linked by C₁₀ units | Variable (density dependent) | Isotropic charge transport, permanent porosity |

Note: The HOMO-LUMO gap values are illustrative and based on representative computational models for short-chain oligomers. Actual values will vary with polymer length and environment.

Theoretical Role in Nanotechnology and Molecular Electronics

At the single-molecule level, this compound is a prime candidate for fundamental components in molecular electronics and nanotechnology. Its well-defined structure and compact, conjugated π-system make it an ideal testbed for theories of electron transport through single molecules.

As a molecular wire , the C₁₀ ring offers a unique pathway for electrons. Theoretical transport calculations, often based on non-equilibrium Green's function (NEGF) formalism combined with density functional theory (DFT), have explored its conductance. The debate between a cumulenic (alternating double bonds) versus a polyynic (alternating single and triple bonds) ground state is critical here. The conductance is highly sensitive to this geometry and the nature of the contact with the metallic electrodes. Some models predict it could exhibit near-metallic behavior, while others suggest it would function as a semiconductor, offering a conductance that is orders of magnitude higher than saturated molecular linkers.

The molecule's potential as a molecular switch is also a subject of intense theoretical study. Switching could be achieved through several mechanisms:

Redox Switching: The C₁₀ ring can theoretically be reversibly oxidized or reduced. Each redox state (e.g., neutral, dianion) would possess a different electronic structure and geometry, leading to a dramatic change in its conductance. This would create a high on/off ratio for a single-molecule transistor.

Conformational Switching: Although planar, external stimuli (e.g., an electric field from a gate electrode) could theoretically induce a slight out-of-plane distortion, altering the π-orbital overlap and thus modulating electron transport.

Finally, as a confined quantum system, the C₁₀ ring could function as a molecular quantum dot . Its discrete electronic energy levels (HOMO, LUMO, etc.) mean it would absorb and emit photons at specific, well-defined wavelengths. This property could be exploited in single-molecule light emitters or sensors. The interaction between the electronic states and vibrational modes of the ring is also of fundamental interest for understanding energy dissipation and coherence in molecular-scale systems, with potential relevance to the design of molecular qubits for quantum information processing.

| Component Type | Operating Principle | Key Theoretical Parameter | Potential Application |

| Molecular Wire | Coherent electron transport through the conjugated π-system. | Transmission Coefficient (T(E)) | Interconnects in molecular circuits |

| Molecular Switch | Modulation of conductance via change in redox state or conformation. | On/Off Conductance Ratio | Single-molecule transistors, logic gates |

| Molecular Emitter | Radiative decay from an excited electronic state (LUMO to HOMO). | Quantum Yield, Emission Wavelength | Nanolasers, single-photon sources |

| Molecular Qubit | Manipulation of discrete electronic or spin states. | Coherence Time (T₂) | Quantum computing components |

Future Directions in Cyclodeca 1,3,5,7,9 Pentayne Research

Development of Novel and Stabilized Synthetic Routes

The synthesis of cyclodeca-1,3,5,7,9-pentayne presents a formidable challenge due to immense ring strain and the high energy of its multiple triple bonds. Future synthetic efforts will need to focus on innovative strategies that can construct the ring and, crucially, stabilize the final product.

One promising avenue is the use of precursor-based approaches that generate the target molecule in a controlled manner. This could involve the synthesis of a more stable, pre-annulated system that can undergo a specific reaction, such as a retro-Diels-Alder reaction or photochemically induced cycloreversion, to release the desired cyclopolyyne. Computational studies predict that it may be possible to prepare a variety of highly unsaturated ten-membered ring systems, suggesting that with the right precursors, their synthesis is within reach. researchgate.net

Another key strategy will be the development of stabilization techniques . Research on linear polyynes has shown that encapsulation within a macrocyclic host, forming a rotaxane, can significantly enhance thermal stability. acs.org This "mechanical encapsulation" could prevent intermolecular reactions that lead to decomposition. Future work could explore the design of appropriate host molecules that can template the synthesis of this compound within their cavity.

Furthermore, the synthesis of derivatives with bulky end-capping groups could provide kinetic stability by sterically shielding the reactive polyyne core. This approach has been successful in the synthesis and stabilization of long linear polyynes.

| Synthetic Strategy | Description | Potential Advantages |

| Precursor-Based Synthesis | Generation from a stable, pre-annulated molecule via a controlled elimination or cycloreversion reaction. | Allows for the formation of the highly strained ring under mild conditions. |

| Host-Guest Encapsulation | Synthesis within a host macrocycle to form a stabilized rotaxane structure. | Prevents intermolecular reactions and enhances thermal stability. acs.org |

| Kinetic Stabilization | Introduction of bulky functional groups to sterically hinder reactions of the polyyne framework. | Increases the lifetime of the molecule, potentially allowing for isolation and characterization. |

Exploration of Unprecedented Reactivity Patterns under Controlled Conditions

The extreme unsaturation and high ring strain of this compound suggest a rich and largely unexplored reactivity profile. Future research should focus on understanding its reaction pathways under carefully controlled conditions, likely at cryogenic temperatures or in the gas phase.

A key area of investigation will be its potential for cycloaromatization reactions . Related enediyne systems, such as cyclodeca-1,5-diyn-3-ene, are known to undergo Bergman cyclization to form p-benzyne diradicals. acs.org It is conceivable that this compound could undergo a cascade of such cyclizations, leading to novel polycyclic aromatic structures. Understanding the triggers for these reactions (e.g., thermal, photochemical) and the nature of the transient intermediates will be a significant endeavor.

The molecule's high electron density also makes it a candidate for novel organometallic chemistry . The interaction of the π-systems of the triple bonds with transition metals could lead to the formation of unique coordination complexes. These complexes could not only stabilize the cyclopolyyne but also serve as intermediates for catalytic transformations.

Finally, its potential as a precursor for carbon allotropes is a tantalizing prospect. The controlled polymerization or rearrangement of this compound could offer a bottom-up synthetic route to novel carbon nanomaterials.

Advanced Spectroscopic Characterization of Transient Species

Given the likely transient nature of this compound, advanced spectroscopic techniques will be indispensable for its characterization. Future research will rely on methods capable of detecting and analyzing short-lived molecules.

Matrix isolation spectroscopy at cryogenic temperatures is a powerful tool for trapping and studying highly reactive species. By generating the molecule in the gas phase and immediately freezing it in an inert gas matrix (e.g., argon or neon), its vibrational (infrared and Raman) and electronic (UV-Vis) spectra can be recorded. These experimental spectra can then be compared with theoretical predictions from computational chemistry to confirm the molecule's identity and structure.

For gas-phase studies, techniques such as photoelectron spectroscopy and mass spectrometry will be crucial. Photoelectron spectroscopy can provide valuable information about the molecule's electronic structure and bonding. Advanced mass spectrometry techniques can be used to confirm its molecular formula and study its fragmentation patterns, offering further structural insights. The characterization of other transient species, such as p-benzyne, has benefited greatly from gas-phase ion chemistry studies. researchgate.net

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry will be a vital tool in guiding the future exploration of this compound. Density functional theory (DFT) and other high-level ab initio methods can be used to predict the properties of the parent molecule and its derivatives, helping to prioritize synthetic targets.

A key focus of computational studies will be the design of stabilized derivatives . By modeling the effects of different functional groups on the molecule's geometry, stability, and electronic properties, researchers can identify promising candidates for synthesis. For instance, computational studies on related masterorganicchemistry.comannulene systems have shown that the introduction of certain substituents can significantly impact their properties. wikipedia.org

Computational methods can also be used to explore the potential energy surfaces of reactions involving this compound. This can help to elucidate reaction mechanisms, predict reaction products, and identify kinetic and thermodynamic barriers. Such studies have been instrumental in understanding the complex rearrangements of other strained ring systems.

Finally, computational screening can be employed to predict the electronic and optical properties of functionalized derivatives. This could lead to the design of novel molecules with tailored properties for applications in molecular electronics or nonlinear optics. Studies on cyclic polyynes have already suggested that their electronic properties can be tuned. ingentaconnect.comtandfonline.com

| Computational Approach | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of geometry, stability, and spectroscopic properties. Design of stabilized derivatives. |

| Ab Initio Methods | High-accuracy calculations of electronic structure and reaction energetics. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior over time to understand its stability and reaction dynamics. |

Investigation into Solid-State Packing and Supramolecular Assembly (if applicable)

Should the synthesis of a stable derivative of this compound be achieved, the study of its solid-state behavior will become a fascinating area of research. The rigid, planar, or near-planar geometry of such a molecule could lead to unique packing arrangements and supramolecular assemblies.

The investigation of crystal engineering principles could allow for the controlled arrangement of these molecules in the solid state. This could be achieved through the introduction of functional groups capable of forming specific intermolecular interactions, such as hydrogen bonds or halogen bonds.

The study of host-guest chemistry , as mentioned in the context of synthesis, could also be extended to the solid state. The encapsulation of guest molecules within a lattice of this compound derivatives could lead to the formation of novel inclusion compounds with interesting properties.

The potential for π-stacking interactions between the electron-rich rings could lead to the formation of one-dimensional columns or other ordered structures. Such arrangements are of great interest for their potential applications in organic electronics, as they can facilitate charge transport.

Q & A

Q. What computational methods are recommended for optimizing the geometry and electronic properties of cyclic polyynes like cyclodeca-1,3,5,7,9-pentayne?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals such as B3LYP, CAM-B3LYP, and ωB97XD, combined with the aug-cc-pVTZ basis set, is widely used for geometry optimization and electronic property calculations. Dispersion corrections (e.g., Grimme’s D3) should be tested to evaluate their impact on structural stability. Comparative studies using long-range-corrected functionals (e.g., CAM-B3LYP) are critical for accurately modeling conjugated systems with extended π-networks .

Q. How can steric strain in cyclic polyynes be mitigated during synthesis?

Methodological Answer: Introducing substituents or bridge structures (e.g., methylene bridges at strategic positions) can alleviate steric strain. For example, 1,6-methylene-bridged [10]-annulene derivatives exhibit enhanced stability by reducing non-bonded hydrogen interactions, a strategy that can be adapted for this compound .

Q. What experimental techniques are suitable for characterizing the electronic structure of conjugated polyynes?

Methodological Answer: UV-Vis spectroscopy and cyclic voltammetry are standard for probing electronic transitions and redox behavior. Computational validation via ionization energy calculations (e.g., adiabatic ionization energy, AIE) using DFT with minimal spin contamination is recommended to cross-verify experimental data .

Advanced Research Questions

Q. How does spin contamination in CBS-QB3 calculations affect ionization energy predictions for open-shell cationic states of polyynes?

Methodological Answer: High spin contamination (e.g., up to 5.6 vs. theoretical = 0.75) introduces significant errors in AIE calculations. Use spin-restricted methods (e.g., ROCBS-QB3) or hybrid DFT with large basis sets (e.g., aug-cc-pVTZ) to minimize contamination. Corrections like should be applied, but results must be critically validated against contamination-free DFT outputs .

Q. What discrepancies arise when comparing DFT and CBS-QB3 results for conjugated systems, and how can they be resolved?

Methodological Answer: CBS-QB3 often overestimates AIEs due to spin-state mixing, whereas DFT with CAM-B3LYP/aug-cc-pVTZ provides reliable results for conjugated systems. Discrepancies can be resolved by cross-validating with experimental photoelectron spectroscopy data and prioritizing DFT outcomes for systems with severe spin contamination .

Q. Can this compound exhibit aromaticity under specific structural modifications?

Methodological Answer: Aromaticity is unlikely in the parent compound due to steric strain and non-planarity. However, bridging (e.g., 1,6-methylene) or substituent-induced planarization may enable cyclic conjugation. NICS (Nucleus-Independent Chemical Shift) calculations and bond-length alternation analysis should quantify aromatic character in modified derivatives .

Q. How do substituent position and electronic nature influence the stability and reactivity of cyclic polyynes?

Methodological Answer: Cis vs. trans substituent configurations alter conjugation efficiency and steric interactions. For example, cis-disubstituted derivatives of [9]polyyne show distinct electronic properties compared to trans analogs. Systematic DFT studies on substituent effects (e.g., electron-withdrawing vs. donating groups) are essential for designing stable derivatives .

Data Contradictions and Validation

Q. How should researchers address contradictions between computational predictions and experimental data for cyclic polyynes?

Methodological Answer: Re-evaluate computational parameters (e.g., functional choice, basis set size, dispersion corrections) and experimental conditions (e.g., solvent effects, temperature). For ionization energies, prioritize spin-contamination-free DFT over CBS-QB3 in cases of large deviations. Multi-method validation (e.g., CCSD(T) for critical systems) is advised .

Q. What strategies improve the accuracy of AIE calculations for highly strained polyynes?

Methodological Answer: Use long-range-corrected DFT functionals (e.g., ωB97XD) to better describe charge-transfer states. Pair with high-level ab initio methods (e.g., CASSCF) for open-shell systems and validate against gas-phase photoelectron spectra where possible .

Synthesis and Stabilization

Q. What synthetic routes are feasible for stabilizing this compound derivatives?

Methodological Answer: Transition metal-catalyzed alkyne coupling or strain-release strategies (e.g., photolytic deprotection of masked precursors) can yield cyclic polyynes. Post-synthetic stabilization via encapsulation in host-guest systems or covalent functionalization (e.g., fluorination) may enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.